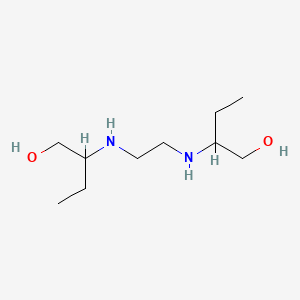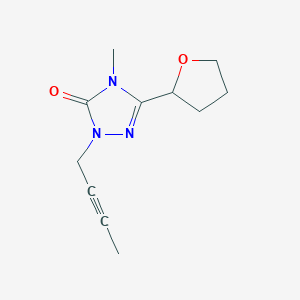
Tibutol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tibutol, also known as ethambutol, is a medication primarily used to treat tuberculosis. It is a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria. This compound is often used in combination with other antituberculosis drugs such as isoniazid, rifampicin, and pyrazinamide to enhance its efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tibutol involves the condensation reaction between (S)-2-aminobutanol and 1,2-dichloroethane. This reaction is typically carried out in a low-boiling organic solvent, and the hydrochloric acid produced during the reaction is neutralized with ammonia gas .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be simple, safe, stable, and cost-effective, making it highly valuable in the pharmaceutical industry .
Análisis De Reacciones Químicas
Types of Reactions
Tibutol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions involve replacing one functional group in this compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce different oxidized derivatives, while reduction can yield various reduced forms .
Aplicaciones Científicas De Investigación
Tibutol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on bacterial cell walls and its role in inhibiting bacterial growth.
Medicine: Primarily used in the treatment of tuberculosis and other mycobacterial infections.
Industry: Employed in the development of new antituberculosis drugs and in the study of drug resistance mechanisms
Mecanismo De Acción
Tibutol works by diffusing into mycobacterial cells and inhibiting the enzyme arabinosyltransferase. This enzyme is responsible for polymerizing arabinose into arabinan and then arabinogalactan, which are essential components of the mycobacterial cell wall. By inhibiting this enzyme, this compound prevents the formation of the cell wall, leading to the accumulation of mycolic acid and other cell wall components, ultimately inhibiting cell division .
Comparación Con Compuestos Similares
Similar Compounds
Isoniazid: Another antituberculosis drug that inhibits the synthesis of mycolic acids.
Rifampicin: Inhibits bacterial RNA synthesis by binding to the RNA polymerase enzyme.
Pyrazinamide: Disrupts mycobacterial cell membrane metabolism and transport functions.
Uniqueness
Tibutol is unique in its mechanism of action as it specifically targets the arabinosyltransferase enzyme, which is not the target of other antituberculosis drugs. This makes it an essential component of combination therapy for tuberculosis, especially in cases where resistance to other drugs is a concern .
Propiedades
Número CAS |
3577-94-4; 74-55-5 |
|---|---|
Fórmula molecular |
C10H24N2O2 |
Peso molecular |
204.314 |
Nombre IUPAC |
2-[2-(1-hydroxybutan-2-ylamino)ethylamino]butan-1-ol |
InChI |
InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3 |
Clave InChI |
AEUTYOVWOVBAKS-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCCNC(CC)CO |
Solubilidad |
not available |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2667421.png)

![[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/new.no-structure.jpg)


![Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2667427.png)

![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2667431.png)

![11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2667435.png)

![Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2667442.png)
![N-(4-ethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2667444.png)
